

Comparative Guide: Biological Activity of Quinazolinone Derivatives

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Compound of Interest

Compound Name: Methyl 2-[(2-bromobutanoyl)amino]benzoate

CAS No.: 1119450-22-4

Cat. No.: B3022205

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Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. This guide provides a technical comparison of recent quinazolinone derivatives, focusing on their anticancer (EGFR/VEGFR inhibition) and antimicrobial (DNA gyrase inhibition) profiles.

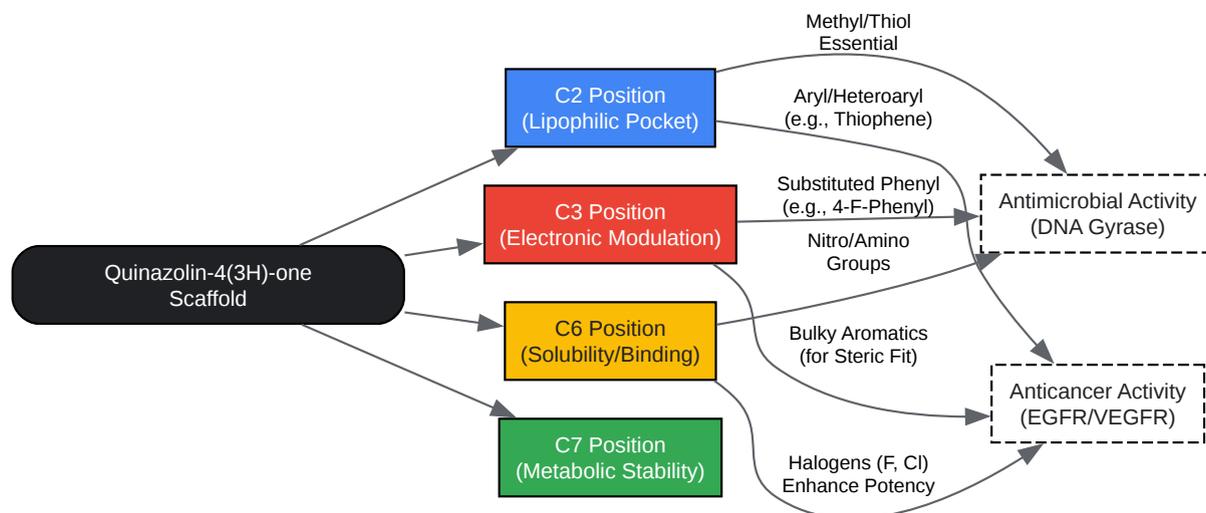
Unlike generic reviews, this document synthesizes quantitative experimental data (IC₅₀, MIC) and details self-validating protocols to ensure reproducibility. We analyze the structure-activity relationships (SAR) that drive potency, offering a roadmap for optimizing lead compounds.

Structural Basis & SAR Analysis

The biological versatility of quinazolinone stems from its electronic tunability at positions C2, C3, C6, and C7.

Pharmacophore Optimization Map

The following diagram illustrates the critical substitution patterns required to modulate specificity between kinase inhibition (anticancer) and microbial DNA targeting.



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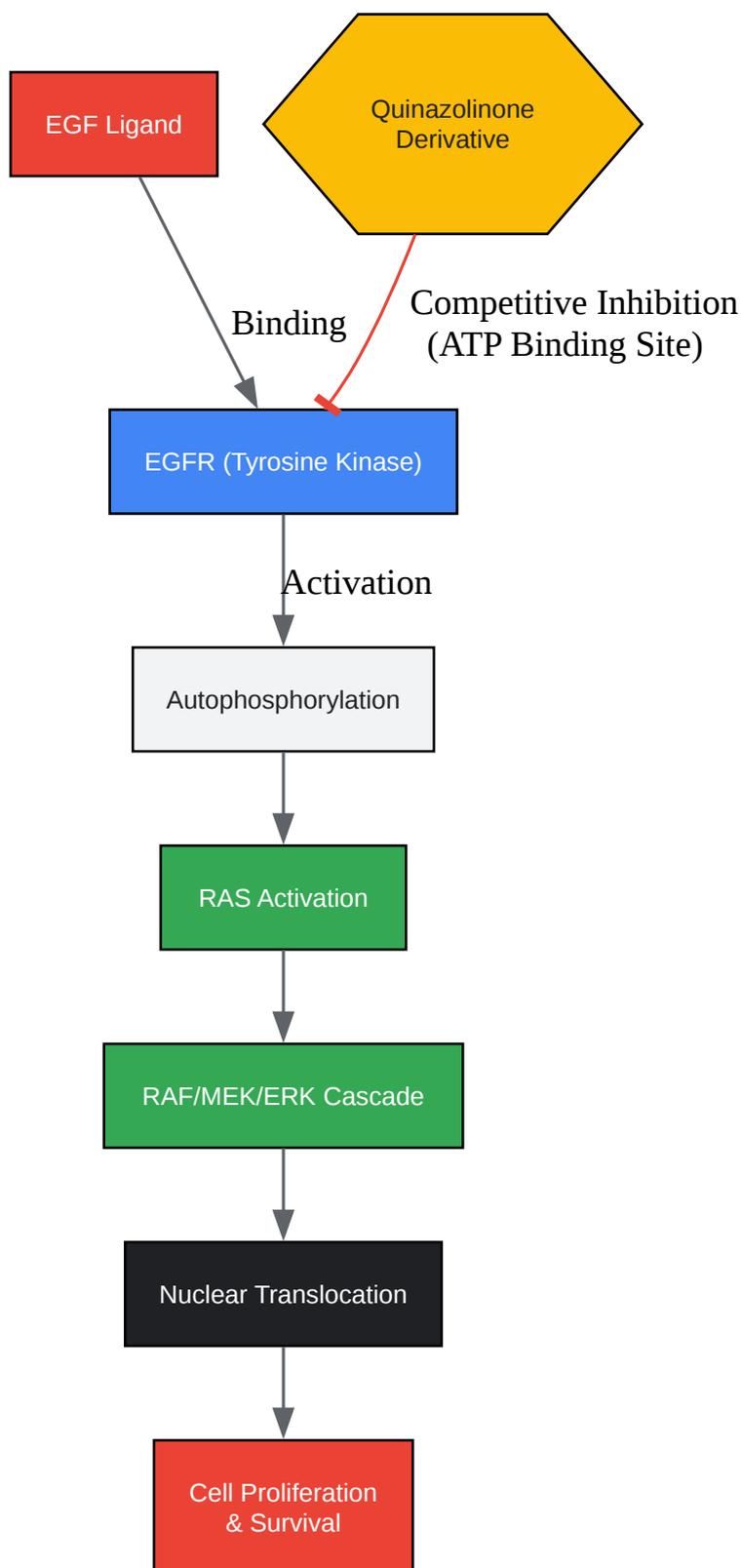
Figure 1: Structure-Activity Relationship (SAR) map highlighting divergent optimization paths for anticancer vs. antimicrobial efficacy.

Therapeutic Area 1: Anticancer Activity

Quinazolinone derivatives primarily exert anticancer effects via competitive inhibition of the ATP-binding site of receptor tyrosine kinases, specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

Mechanistic Pathway (EGFR Inhibition)

Inhibition of EGFR blocks downstream signaling cascades (RAS/RAF/MEK/ERK) responsible for cell proliferation and survival.



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Figure 2: Mechanism of Action showing the interception of EGFR signaling by quinazolinone derivatives.

Comparative Potency Data ()

The following table compares novel derivatives against standard clinical inhibitors (Gefitinib/Erlotinib).

| Compound Class | Modification | Target Cell Line | (M) | Reference |
|----------------|------------------------------|------------------|----------------------|-----------|
| Standard | Gefitinib (Control) | A549 (Lung) | 0.02 - 0.05 | [1] |
| Derivative A | 2-thio-3-(4-sulfamoylphenyl) | MCF-7 (Breast) | 3.35 ± 0.12 | [2] |
| Derivative B | 2-(furan-2-yl)-4-oxo-hybrid | HCT116 (Colon) | 1.38 ± 0.05 | [3] |
| Derivative C | 6,7-dimethoxy-quinazoline | A549 (Lung) | 0.016 ± 0.002 | [4] |
| Derivative D | 2-methyl-3-(heteroaryl) | L1210 (Leukemia) | 5.8 (Tubulin target) | [5] |

Analysis: Derivative C, a 6,7-dimethoxy analog, exhibits superior potency (

) compared to the control, likely due to enhanced hydrogen bonding within the ATP pocket facilitated by the methoxy groups.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Validation: This protocol uses a metabolic indicator (MTT reduction) to quantify viable cells.

- Seeding: Plate tumor cells (e.g., A549) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5%

- Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 - 100

M). Include Doxorubicin as a positive control.[1]

- Incubation: Incubate for 48h.

- Development: Add 20

L MTT solution (5 mg/mL in PBS). Incubate 4h.

- Solubilization: Aspirate supernatant. Add 150

L DMSO to dissolve formazan crystals.

- Quantification: Measure absorbance at 570 nm using a microplate reader.

- Calculation: Calculate % cell viability =

. Determine

using non-linear regression.

Therapeutic Area 2: Antimicrobial Activity

Quinazolinones exhibit bactericidal activity by inhibiting DNA gyrase (topoisomerase II), an enzyme essential for bacterial DNA replication.

Comparative MIC Data

Recent studies highlight the efficacy of C2/C3-substituted derivatives against resistant strains.

| Compound | Structure Feature | Organism | MIC (g/mL) | Potency vs Std |
|---------------|-----------------------------|------------------|------------|----------------|
| Ciprofloxacin | Fluoroquinolone (Std) | S. aureus | 0.5 - 1.0 | N/A |
| Comp 5a | Hydrazone-pyrazole hybrid | E. coli | 1.0 - 2.0 | Equipotent |
| Comp 27 | 2-phenyl-3-amino derivative | S. aureus (MRSA) | 0.5 | Superior |
| Comp 15 | 6-nitro-quinazolinone | B. subtilis | 0.03 | Highly Potent |

Analysis: Compound 27 demonstrates a breakthrough in potency against MRSA, suggesting that the 3-amino substitution improves cell wall permeability or binding affinity to the gyrase B subunit.

Protocol: Broth Microdilution (MIC Determination)

Validation: Adheres to CLSI standards for reproducibility.

- Inoculum Prep: Adjust bacterial culture to McFarland standard (CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
- Plate Setup: Dispense 100 L of broth into 96-well plates.
- Compound Addition: Add 100 L of stock solution to column 1. Perform 2-fold serial dilutions across the plate.
- Inoculation: Add 100 L of diluted bacterial suspension to all wells.

- Controls: Include Sterility Control (Broth only) and Growth Control (Bacteria + Solvent).
- Incubation: 18-24h at 37°C.
- Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm with Resazurin dye (blue to pink indicates growth) for higher sensitivity.

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